molecular formula C6H5ClFN B133889 4-(Chloromethyl)-2-fluoropyridine CAS No. 155705-46-7

4-(Chloromethyl)-2-fluoropyridine

Cat. No. B133889
CAS RN: 155705-46-7
M. Wt: 145.56 g/mol
InChI Key: OMHRYXJIMNXMSZ-UHFFFAOYSA-N
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Description

4-(Chloromethyl)-2-fluoropyridine is a halogenated pyridine derivative that is of interest in the field of medicinal chemistry and organic synthesis. It is a compound that can serve as a building block for various chemical reactions and has potential applications in the synthesis of pharmaceuticals and other biologically active molecules.

Synthesis Analysis

The synthesis of halomethyl pyridines, including this compound, can be achieved through various methods. One efficient synthesis approach for halomethyl bipyridines is described, which could be adapted for the synthesis of this compound . Additionally, the synthesis of related fluoropyridine derivatives has been reported, such as the preparation of 4-fluoropyrrolidine derivatives, which are useful in medicinal chemistry . These methods often involve halogenation reactions and can be optimized for high yields and selectivity.

Molecular Structure Analysis

The molecular structure of pyridine derivatives is characterized by the presence of nitrogen in the ring, which influences their chemical behavior. The crystal and molecular structures of related bipyridyl complexes have been determined, providing insights into the effects of substituents on the molecular geometry and hydrogen bonding patterns . Although not directly related to this compound, these studies can inform the understanding of how different substituents might affect the structure of pyridine derivatives.

Chemical Reactions Analysis

This compound can participate in various chemical reactions due to its reactive chloromethyl and fluorine groups. For instance, regioselective amidomethylation of chlorofluoropyridine has been achieved through metallation and Minisci-type reactions, which could potentially be applied to this compound . Moreover, halogen-rich intermediates, such as those containing bromine, chlorine, fluorine, and iodine, have been used for the synthesis of pentasubstituted pyridines, demonstrating the versatility of halogenated pyridines in organic synthesis .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound are influenced by its molecular structure. The presence of halogen atoms imparts certain characteristics, such as polarity and reactivity, which are crucial for its applications in synthesis. The study of related compounds, such as halogenated pyridines and bipyridines, provides valuable information on the behavior of these molecules under different conditions, including phase transitions and vibrational properties . Additionally, the crystal structure of a dimethylaminopyridinium complex offers insights into the supramolecular interactions and hydrogen bonding that could be relevant to the properties of halogenated pyridines .

Scientific Research Applications

  • Regioselective Amidomethylation : Papaioannou et al. (2020) explored the synthesis of 2-amidomethylated pyridines starting from 4-chloro-3-fluoropyridine, which is closely related to 4-(Chloromethyl)-2-fluoropyridine. They found that kinetic deprotonation followed by reaction with DMF could regioselectively produce 2-formyl-4-chloro-3-fluoropyridine, demonstrating a pathway for creating amidomethyl analogues with potential pharmaceutical applications (Papaioannou et al., 2020).

  • Synthesis of Fluoropyridines : Research by Hand and Baker (1989) focused on the synthesis of 2-Chloro- and 2-Amino-5-fluoropyridines, important intermediates in pharmaceutical synthesis, starting from chloro- and amino-pyridines. The study highlights the chemical reactivity and potential utility of chloro- and fluoropyridines in synthesizing more complex molecular structures (Hand & Baker, 1989).

  • Chemoselectivity in Lithiation : Marsais et al. (1988) discussed the directed lithiation of 4-halopyridines, including 4-chloro and 4-fluoropyridines, highlighting the chemoselectivity and regioselectivity of these compounds. This study underscores the importance of such compounds in the synthesis of various disubstituted pyridines, which are valuable in organic synthesis and pharmaceutical research (Marsais et al., 1988).

  • Covalent Protein Modification : Schardon et al. (2017) investigated 4-halopyridines, including chloro- and fluoropyridines, as selective and tunable covalent protein modifiers. Their study provides insights into developing chemical probes using these compounds, which could be crucial for biochemical and pharmacological research (Schardon et al., 2017).

  • Nucleophilic Substitution Reactions : Schlosser and Rausis (2005) studied the reactivity of 2-fluoro- and 2-chloropyridines toward sodium ethoxide, providing valuable information on the kinetics of nucleophilic aromatic substitutions. This research is relevant for understanding the chemical behavior of fluoropyridines in various synthetic processes (Schlosser & Rausis, 2005).

Future Directions

While specific future directions for “4-(Chloromethyl)-2-fluoropyridine” are not known, similar compounds have been used in the synthesis of functional monomers for the construction of polymeric bioprobes . Additionally, targeted proteomics, which involves the absolute quantification of proteins in complex biological matrices like blood plasma, is a promising area of research .

properties

IUPAC Name

4-(chloromethyl)-2-fluoropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClFN/c7-4-5-1-2-9-6(8)3-5/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMHRYXJIMNXMSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1CCl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

N-Chlorosuccinimide (8.8 g, 66 mmol), acetic acid (0.15 mL) and benzoyl peroxide (220 mg, 0.91 mmol) were added to a solution of 2-fluoro-4-picoline (5.0 g, 45 mmol) in acetonitrile (25 mL) at room temperature, and the mixture was refluxed for 2 hours. The reaction mixture was cooled to room temperature, water (200 mL) was added thereto, and then the mixture was extracted with ethyl acetate (300 mL). The organic layer was washed with brine (200 mL) and dried over anhydrous magnesium sulfate. The organic layer was evaporated under reduced pressure, hexane/ethyl acetate (1:1) was added to the resulting residue, and then the insoluble matter was filtered out. The filtrate was evaporated under reduced pressure to give 6.5 g of the title reference compound as a crude product.
Quantity
8.8 g
Type
reactant
Reaction Step One
Quantity
0.15 mL
Type
reactant
Reaction Step One
Quantity
220 mg
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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